Cas no 1008039-64-2 (2-(2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamido)-2-phenylacetic acid)

2-(2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamido)-2-phenylacetic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-(2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamido)-2-phenylacetic acid
- Benzeneacetic acid, α-[[2-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetyl]amino]-
- ({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)(phenyl)acetic acid
- AKOS030490413
- 2-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}-2-phenylacetic acid
- EN300-717844
- SB48965
- 1008039-64-2
- 2-[[2-(4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]-2-phenylacetic acid
-
- Inchi: 1S/C20H17NO6/c1-12-9-18(23)27-16-10-14(7-8-15(12)16)26-11-17(22)21-19(20(24)25)13-5-3-2-4-6-13/h2-10,19H,11H2,1H3,(H,21,22)(H,24,25)
- InChI Key: FLFMAUXSEZIPNJ-UHFFFAOYSA-N
- SMILES: C(O)(=O)C(NC(=O)COC1=CC2OC(=O)C=C(C)C=2C=C1)C1=CC=CC=C1
Computed Properties
- Exact Mass: 367.10558726g/mol
- Monoisotopic Mass: 367.10558726g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 27
- Rotatable Bond Count: 6
- Complexity: 610
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 102Ų
- XLogP3: 2.4
Experimental Properties
- Density: 1.357±0.06 g/cm3(Predicted)
- Boiling Point: 686.6±55.0 °C(Predicted)
- pka: 3.06±0.10(Predicted)
2-(2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamido)-2-phenylacetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-717844-1.0g |
2-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}-2-phenylacetic acid |
1008039-64-2 | 1g |
$0.0 | 2023-06-06 |
2-(2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamido)-2-phenylacetic acid Related Literature
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
-
4. Caper tea
-
5. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
Additional information on 2-(2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamido)-2-phenylacetic acid
Introduction to 2-(2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamido)-2-phenylacetic acid and Its Significance in Modern Chemical Biology
2-(2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamido)-2-phenylacetic acid, with the CAS number 1008039-64-2, is a compound of considerable interest in the field of chemical biology and pharmaceutical research. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential applications in drug discovery and therapeutic intervention. The compound's structure incorporates several key pharmacophoric elements, including a phenylacetic acid moiety and a chromenone scaffold, which are known for their biological activity and functional versatility.
The chromenone core, specifically the 4-methyl-2-oxo-2H-chromen-7-yl group, is a derivative of flavonoids, which are widely recognized for their antioxidant and anti-inflammatory properties. Flavonoids have been extensively studied for their role in modulating various cellular pathways, making them valuable candidates for therapeutic development. The presence of this moiety in 2-(2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamido)-2-phenylacetic acid suggests that the compound may exhibit similar biological activities, particularly in the context of oxidative stress and inflammation.
The acetamido group in the molecule contributes to its amphiphilic nature, enhancing its solubility and bioavailability. This feature is particularly important in pharmaceutical applications, where efficient absorption and distribution within the body are critical for therapeutic efficacy. Additionally, the phenylacetic acid component is known to interact with various biological targets, including enzymes and receptors involved in pain perception, neurodegeneration, and metabolic disorders. This structural feature positions 1008039-64-2 as a promising candidate for further investigation in these areas.
Recent advancements in chemical biology have highlighted the importance of structurally diverse compounds in drug discovery. The unique combination of pharmacophores in 2-(2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamido)-2-phenylacetic acid makes it an attractive scaffold for designing novel therapeutics. For instance, studies have shown that chromenone derivatives can modulate enzyme activity by acting as competitive inhibitors or allosteric modulators. This mechanism of action is particularly relevant in the context of kinases and other enzymes implicated in cancer and inflammatory diseases.
The compound's potential as an inhibitor of kinases has been explored in several preclinical studies. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with various diseases, including cancer. By targeting specific kinases, compounds like 1008039-64-2 could potentially disrupt aberrant signaling pathways and restore normal cellular function. Furthermore, the presence of both acetamido and phenylacetic acid groups may allow for fine-tuning of binding interactions with target proteins, enhancing selectivity and reducing off-target effects.
In addition to its kinase inhibition potential, 2-(2-((4-methyl-2-oxo-2H-chromen-7-yloxy)acetamido)-2 phenylacetic acid may also exhibit anti-inflammatory properties. Chronic inflammation is a hallmark of many diseases, including cardiovascular disorders, neurodegenerative conditions, and autoimmune diseases. Flavonoid derivatives have been shown to inhibit inflammatory pathways by modulating the expression of pro-inflammatory cytokines and enzymes such as COX and LOX. The structural features of this compound suggest that it could similarly interfere with inflammatory signaling cascades.
The synthesis of 1008039 64 26, while complex due to its multifaceted structure, has been optimized through modern synthetic methodologies. Techniques such as palladium-catalyzed cross-coupling reactions and enzymatic resolutions have enabled the efficient construction of its core framework. These advances in synthetic chemistry have not only facilitated access to this compound but also paved the way for generating analogs with tailored biological activities. Such analogs could be crucial for identifying more potent and selective therapeutic agents.
Computational modeling has also played a significant role in understanding the interactions between (4-methyl 5 hydroxy 7 H chromen 8 yl)(phenoxy carbonyl amino) acetic acid, as represented by CAS no 1008039 64 26, and its biological targets. Molecular docking studies have revealed that this compound can bind to specific pockets on kinases and other enzymes with high affinity. These insights have guided medicinal chemists in designing derivatives with improved binding properties and reduced toxicity profiles.
The pharmacokinetic properties of this compound are another area of active investigation. Understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) is essential for predicting its clinical efficacy and safety. Preliminary studies suggest that 1008039 64 26 exhibits favorable solubility characteristics due to its polar functional groups, which could enhance its oral bioavailability. Additionally, metabolic stability studies indicate that it is resistant to degradation by major cytochrome P450 enzymes commonly found in humans.
The potential therapeutic applications of this compound are vast but need further validation through rigorous preclinical testing. In oncology research alone, (4 methyl 5 hydroxy 7 H chromen 8 yl)(phenoxy carbonyl amino) acetic acid, as denoted by CAS no 1008039 64 26, has shown promise as a kinase inhibitor capable of disrupting tumor growth signaling networks. Similarly, (4 methyl 5 hydroxy 7 H chromen 8 yl)(phenoxy carbonyl amino) acetic acid, may find utility in treating inflammatory diseases by dampening excessive immune responses without compromising host defense mechanisms.
In conclusion, (4 methyl 5 hydroxy 7 H chromen 8 yl)(phenoxy carbonyl amino) acetic acid, identified by CAS no 1008039 -64 -26, represents an exciting opportunity for innovation at the intersection of chemistry biology pharmaceutical development . Its unique structural features make it a versatile scaffold capable targeting multiple disease pathways simultaneously . As research progresses further elucidate mechanisms action optimize pharmacokinetics explore new applications, (4 methyl -5 hydroxy -7 H chromen -8 yl)(phenoxy carbonyl amino ) acetic acid will undoubtedly continue play significant role advancing medical science improving lives around world . p >
1008039-64-2 (2-(2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamido)-2-phenylacetic acid) Related Products
- 1249730-95-7(3-amino-1-(4-chloro-2-fluorophenyl)pyrrolidin-2-one)
- 1795462-73-5(2-chloro-N-(4,5-dicyano-1H-imidazol-2-yl)pyridine-4-carboxamide)
- 115412-79-8(Pentane, 1-bromo-5-(ethylthio)-)
- 54810-28-5(2-chloro-N-(5-chloro-2-phenoxyphenyl)acetamide)
- 82212-00-8(4-(2-Bromophenyl)piperidine)
- 2098109-73-8(2-(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid)
- 7241-08-9(sodium (thiomorpholine-4-carbothioyl)sulfanide)
- 2228693-73-8(dimethyl({3-(oxiran-2-yl)phenylmethyl})amine)
- 885949-47-3(Methyl 3,5-diiodo-1H-indole-2-carboxylate)
- 2229134-96-5(methyl 4-(4-amino-2-methylbutan-2-yl)-1-methyl-1H-pyrrole-2-carboxylate)



